Ryanodine
Overview
Description
Ryanodine is a naturally occurring plant alkaloid extracted from the South American plant Ryania speciosa. It is known for its high affinity to this compound receptors, which are intracellular calcium channels found in various excitable tissues such as muscles and neurons. This compound plays a crucial role in modulating calcium release from the sarcoplasmic and endoplasmic reticulum, which is essential for muscle contraction and other cellular processes .
Mechanism of Action
Mode of Action
Ryanodine interacts with its targets, the RyRs, in a concentration-dependent manner . At nanomolar concentrations, this compound locks the receptor in a half-open state, whereas it fully closes them at micromolar concentration . This interaction with RyRs leads to the release of calcium from calcium stores such as the sarcoplasmic reticulum in the cytoplasm .
Biochemical Pathways
This compound receptors mediate the release of calcium ions from the sarcoplasmic reticulum and endoplasmic reticulum, an essential step in muscle contraction . In skeletal muscle, activation of this compound receptors occurs via a physical coupling to the dihydropyridine receptor (a voltage-dependent, L-type calcium channel), whereas, in cardiac muscle, the primary mechanism of activation is calcium-induced calcium release, which causes calcium outflow from the sarcoplasmic reticulum .
Pharmacokinetics
It is known that this compound can exert effects through alternative mechanisms, particularly via the activation of sarcoplasmic reticulum or endoplasmic reticulum this compound receptor (ryr) channels .
Result of Action
The effect of this compound’s action is the release of calcium from calcium stores, leading to massive muscle contractions . At higher concentrations, this compound can cause paralysis . Dysregulation and impaired RyR channel function can contribute to severe pathologies such as cardiac arrhythmias and Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, stress-induced RyR-mediated intracellular Ca2+ leak in the heart can promote heart failure and cardiac arrhythmias . In the brain, leaky RyR channels contribute to cognitive dysfunction in Alzheimer’s disease, posttraumatic stress disorder, and Huntington’s disease
Biochemical Analysis
Biochemical Properties
Ryanodine interacts with RyRs, specifically binding to these receptors and altering their function . At nanomolar concentrations, this compound locks the receptor in a half-open state, whereas it fully closes them at micromolar concentration . The effect of the nanomolar-level binding is that this compound causes release of calcium from calcium stores as the sarcoplasmic reticulum in the cytoplasm, leading to massive muscle contractions .
Cellular Effects
This compound, through its action on RyRs, disrupts intracellular Ca2+ homeostasis . This disruption can have significant effects on various types of cells and cellular processes. For example, in neurons, alterations in RyR function have been linked to changes in synaptic function and memory and learning abilities . In muscle cells, this compound-induced changes in Ca2+ release can affect muscle contraction .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with RyRs . These receptors are homotetrameric Ca2+ release channels localized to the sarcoplasmic reticulum . This compound binds to these receptors, altering their conformation and thus their function . This binding can increase the open probability of the channels, leading to increased Ca2+ release .
Temporal Effects in Laboratory Settings
The effects of this compound on RyRs and cellular function can change over time. For example, prolonged exposure to this compound can lead to a state of RyR “leakiness,” where the channels are locked in a subconductance state, leading to a continuous, low-level release of Ca2+ . This can have long-term effects on cellular function, potentially contributing to pathological conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages. At nanomolar concentrations, this compound can induce a state of increased Ca2+ release, while at higher, micromolar concentrations, it can lead to the closure of RyRs and a reduction in Ca2+ release . The specific effects can also depend on the particular animal model and the type of cells or tissues being studied.
Metabolic Pathways
This compound, through its action on RyRs, plays a role in the regulation of intracellular Ca2+ levels . This can affect various metabolic pathways within the cell. For example, changes in Ca2+ levels can influence the activity of various enzymes and other proteins, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound receptors are found on the endoplasmic reticulum of all cells . Therefore, the effects of this compound are likely to be widespread throughout the cell. The specific distribution of this compound’s effects can depend on the distribution of RyRs within the cell .
Subcellular Localization
This compound receptors are localized within the endoplasmic reticulum, a subcellular organelle . They are found in various parts of the cell, including the soma, axons, dendritic spines, and presynaptic terminals of neurons . The specific localization of RyRs can influence the effects of this compound, as it determines where within the cell changes in Ca2+ release will occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ryanodine is complex due to its intricate polycyclic structure. One of the notable synthetic routes involves the total synthesis of (+)-ryanodine, which includes multiple steps such as radical coupling, cyclization, and functional group modifications. The key steps involve the formation of the pyrrole-2-carboxylate ester, which is critical for high-affinity binding to this compound receptors .
Industrial Production Methods: Industrial production of this compound is not common due to its complex structure and the availability of natural sources. advances in synthetic organic chemistry have enabled the production of this compound analogs and derivatives for research purposes .
Chemical Reactions Analysis
Types of Reactions: Ryanodine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify its structure and enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are used to introduce different substituents on the this compound molecule.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different binding affinities and pharmacological activities .
Scientific Research Applications
Ryanodine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound and its derivatives are used as tools to study calcium signaling pathways and the function of this compound receptors. They serve as molecular probes to investigate the structure-activity relationships of these receptors .
Biology: In biological research, this compound is used to modulate calcium release in various cell types, including muscle cells and neurons. This helps in understanding the role of calcium in cellular processes such as muscle contraction, neurotransmitter release, and gene expression .
Medicine: this compound receptors are implicated in several diseases, including cardiac arrhythmias, skeletal muscle disorders, and neurodegenerative diseases. This compound and its analogs are used in preclinical studies to develop therapeutic agents targeting these receptors .
Industry: this compound has been used as an insecticide due to its ability to disrupt calcium homeostasis in insects, leading to paralysis and death. its use in agriculture is limited due to its toxicity to non-target organisms .
Comparison with Similar Compounds
Theophylline: Another methylxanthine that has similar effects on this compound receptors as caffeine.
Dantrolene: A muscle relaxant that inhibits this compound receptors and is used to treat malignant hyperthermia.
This compound’s uniqueness lies in its dual action of stabilizing the open state at low concentrations and locking the closed state at higher concentrations, which is not observed with other similar compounds .
Properties
CAS No. |
15662-33-6 |
---|---|
Molecular Formula |
C25H35NO9 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
[(1R,6S,7S,9S,10R,11S,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C25H35NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12-13,15,17,26-27,29-33H,8-9,11H2,1-5H3/t13?,15?,17?,18-,19+,20-,21-,22+,23+,24+,25+/m0/s1 |
InChI Key |
JJSYXNQGLHBRRK-UPRBNTFSSA-N |
Isomeric SMILES |
CC1CC[C@@]2([C@@]3(C[C@]4([C@@]5([C@](C([C@@]3([C@]5([C@]2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |
SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |
Canonical SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |
15662-33-6 | |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
Ryanodine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of ryanodine and what are the downstream consequences of this interaction?
A1: this compound specifically binds to the this compound receptor (RyR), a calcium (Ca2+) release channel primarily located in the sarcoplasmic reticulum (SR) of muscle cells [, ]. This interaction locks the RyR in a subconductance state, leading to a prolonged opening of the channel and a subsequent depletion of Ca2+ from the SR [, ]. This disruption of Ca2+ homeostasis affects various cellular processes, most notably excitation-contraction coupling in muscle cells [, , ].
Q2: Does this compound's effect on RyR differ depending on its concentration?
A2: Yes, this compound exhibits biphasic effects on Ca2+ efflux from the SR. At low concentrations (nanomolar range), this compound can stimulate Ca2+ release, while at higher concentrations (micromolar range), it inhibits Ca2+ efflux [, ].
Q3: How does this compound binding affect the RyR channel gating?
A3: this compound's binding to the RyR doesn't seem to primarily affect the regulation of the channel by external factors like Ca2+, magnesium (Mg2+), or adenine nucleotides. Instead, it appears to induce subtle changes in the gating mechanism or channel structure, preventing complete closure [].
Q4: Does this compound impact both global and local Ca2+ signaling?
A4: Recent studies suggest that in pulmonary arterial myocytes, nicotinic acid adenine dinucleotide phosphate (NAADP), a Ca2+-mobilizing messenger, activates two-pore channels. This activation leads to both global and heterogeneous subcellular Ca2+ signals from NAADP- and this compound-sensitive Ca2+ stores, contributing to agonist-induced responses [].
Q5: How does this compound impact the open state of the this compound-sensitive Ca2+ release channel?
A5: Research suggests that perfusate Ca2+ plays a regulatory role in increasing the open state of the this compound-sensitive Ca2+ release channel. This regulatory mechanism appears distinct from the beat-to-beat regulation of Ca2+ release from the SR by Ca2+ (Ca2+-induced Ca2+ release) [].
Q6: Is this compound's action on the SR Ca2+ release dependent on sarcolemmal Ca2+ transport?
A6: Experiments using caffeine-induced Ca2+ release in rat cardiac myocytes showed that the response persists even when extracellular Ca2+ is chelated by EGTA. This finding suggests that this compound-induced Ca2+ release from the SR is not dependent on sarcolemmal Ca2+ transport [].
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